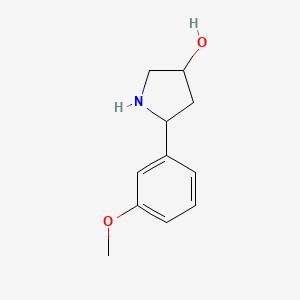

5-(3-Methoxyphenyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(5-10)11-6-9(13)7-12-11/h2-5,9,11-13H,6-7H2,1H3 |

InChI Key |

HETQUNFAIBRTRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(CN2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 3 Methoxyphenyl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Disconnections and Strategic Bond Formations for 5-(3-Methoxyphenyl)pyrrolidin-3-ol Core Construction

Retrosynthetic analysis of the 5-(3-Methoxyphenyl)pyrrolidin-3-ol core reveals several potential bond disconnections. A primary strategy involves the formation of the five-membered ring through a [3+2] cycloaddition reaction, a powerful and atom-economical method for constructing such heterocyclic systems. acs.org This approach identifies an azomethine ylide and a suitable dipolarophile as key precursors.

Another viable disconnection is at the C2-N and C5-C(aryl) bonds, suggesting a pathway involving the cyclization of a linear amino alcohol precursor. This linear precursor could, in turn, be derived from simpler starting materials such as an appropriate amino acid and an aryl-substituted electrophile.

Finally, a disconnection of the C-O bond at the 3-position and the C-N bond suggests a strategy starting from a furan (B31954) or other heterocyclic precursor, which is then converted to the pyrrolidine (B122466) ring through a series of transformations including reduction and amination.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Strategies

| Disconnection | Key Precursors | Synthetic Strategy |

| C2-C3 and N-C5 | Azomethine ylide and an alkene dipolarophile | [3+2] Dipolar Cycloaddition |

| C2-N and C5-C(aryl) | Linear amino alcohol with a pendant aryl group | Intramolecular Cyclization |

| C-O at C3 and C-N | Furan or other heterocyclic precursor | Ring Transformation/Functional Group Interconversion |

Enantioselective and Diastereoselective Synthetic Routes to 5-(3-Methoxyphenyl)pyrrolidin-3-ol, emphasizing stereocontrol via 1,3-dipolar cycloaddition and other methods.

Achieving stereocontrol in the synthesis of 5-(3-Methoxyphenyl)pyrrolidin-3-ol is crucial, as the biological activity of such molecules is often dependent on their specific stereochemistry. The 1,3-dipolar cycloaddition reaction is a particularly effective method for establishing the desired stereocenters. wikipedia.org

The use of chiral auxiliaries or catalysts in 1,3-dipolar cycloadditions allows for high levels of enantioselectivity and diastereoselectivity. For instance, the reaction between an azomethine ylide and a chiral dipolarophile can lead to the formation of a specific diastereomer. acs.org The diastereoselectivity of these reactions can often be predicted and controlled by considering the steric and electronic properties of the dipole and dipolarophile. acs.org

Other methods for achieving stereocontrol include the use of chiral pool starting materials, such as amino acids, which can be elaborated into the target molecule while retaining their inherent chirality. mdpi.com Asymmetric hydrogenation is another powerful technique. For example, the catalytic asymmetric hydrogenation of a β-keto-γ-lactam precursor using a chiral ruthenium complex has been shown to produce a β-hydroxy amide with high diastereomeric and enantiomeric excess, which can then be converted to the desired pyrrolidine. nih.govresearchgate.net

Catalytic Approaches in the Synthesis of 5-(3-Methoxyphenyl)pyrrolidin-3-ol, including metal-catalyzed and organocatalytic methods.

Both metal-based and organocatalytic methods have been successfully employed in the synthesis of pyrrolidine derivatives. acs.orgdntb.gov.ua

Metal-Catalyzed Methods: Palladium-catalyzed cyclization reactions have been used to synthesize substituted pyrrolidines. acs.org For instance, the intramolecular amination of unactivated C(sp³)-H bonds can be achieved using copper catalysts, providing a direct route to the pyrrolidine ring. organic-chemistry.org Iridium-catalyzed reductive azomethine ylide generation from tertiary amides also offers a pathway to polysubstituted pyrrolidines. acs.org Furthermore, ruthenium catalysts have been utilized in the ring-closing enyne metathesis to efficiently produce chiral pyrrolidine derivatives. acs.org

Organocatalytic Methods: Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral pyrrolidines. dntb.gov.uanih.gov Proline and its derivatives are commonly used organocatalysts that can activate α,β-unsaturated aldehydes towards a tandem reaction with 2-acylaminomalonates, leading to highly enantioselective formation of 5-hydroxypyrrolidines. ku.ac.aeresearchgate.net These reactions proceed through the formation of a chiral enamine intermediate, which then undergoes a Michael addition followed by an intramolecular cyclization.

Table 2: Comparison of Catalytic Methods for Pyrrolidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Metal | Palladium(II) | Cyclization | High efficiency |

| Metal | Copper | Intramolecular C-H Amination | High regio- and chemoselectivity organic-chemistry.org |

| Metal | Iridium | Reductive Azomethine Ylide Generation | Mild reaction conditions, high diastereoselectivity acs.org |

| Metal | Ruthenium | Ring-Closing Enyne Metathesis | Good yields, mild conditions acs.org |

| Organocatalyst | Proline | Tandem Michael Addition/Cyclization | High enantioselectivity, metal-free ku.ac.aemdpi.com |

Development of Convergent and Divergent Synthetic Pathways to Access 5-(3-Methoxyphenyl)pyrrolidin-3-ol and its Structural Isomers.

Divergent Synthesis: A divergent strategy begins with a common intermediate that can be elaborated into a variety of structural isomers and analogues. For instance, a common pyrrolidine precursor could be functionalized at different positions to generate a library of related compounds. This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to explore how changes in the molecular structure affect its biological activity. nih.gov For example, starting from a common 2-aza-bicyclo[2.2.0]hex-5-ene intermediate, various substituted pyrrolidine scaffolds can be accessed. rsc.org

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Stereoselectivities for 5-(3-Methoxyphenyl)pyrrolidin-3-ol Production.

When evaluating different synthetic routes to 5-(3-Methoxyphenyl)pyrrolidin-3-ol, it is important to consider not only the chemical yield but also the atom economy and stereoselectivity of the process.

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. scranton.eduprimescholars.com Reactions with high atom economy, such as cycloadditions and rearrangements, are considered "greener" as they generate less waste. primescholars.com For example, a [3+2] cycloaddition to form the pyrrolidine ring is highly atom-economical.

Stereoselectivity: The ability to control the stereochemical outcome of a reaction is paramount. Enantioselective and diastereoselective methods that provide the desired stereoisomer in high purity are highly desirable as they eliminate the need for costly and often difficult separation of isomers. Asymmetric catalysis, whether metal-based or organocatalytic, often provides the highest levels of stereoselectivity. nih.govresearchgate.netku.ac.ae

Table 3: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Typical Yields | Atom Economy | Stereoselectivity |

| 1,3-Dipolar Cycloaddition | Good to Excellent | High | High (with chiral control) acs.orgnih.gov |

| Intramolecular Cyclization | Moderate to Good | Moderate | Variable (depends on precursor) |

| Asymmetric Hydrogenation | Good | High | Excellent nih.govresearchgate.net |

| Organocatalytic Tandem Reaction | Good | High | Excellent ku.ac.ae |

Stereochemical and Conformational Analysis of 5 3 Methoxyphenyl Pyrrolidin 3 Ol

Elucidation of Absolute and Relative Stereochemistry in 5-(3-Methoxyphenyl)pyrrolidin-3-ol Isomers

The presence of two stereocenters in 5-(3-Methoxyphenyl)pyrrolidin-3-ol, at the C3 and C5 positions, gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The determination of the precise spatial arrangement of atoms, or stereochemistry, is a critical aspect of its chemical identity.

Relative Stereochemistry: The relative orientation of the hydroxyl and methoxyphenyl groups can be designated as either cis or trans. This is typically determined using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants between protons on the stereocenters can provide insight into their dihedral angles and thus their relative configuration.

Absolute Stereochemistry: Determining the absolute configuration (R/S designation) at each stereocenter is a more complex challenge. X-ray crystallography is the definitive method for establishing the absolute configuration of a crystalline compound. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule at an atomic resolution. nih.gov In the absence of a suitable crystal, chiroptical methods such as Vibrational Circular Dichroism (VCD) can be employed, often in conjunction with quantum chemical calculations, to assign the absolute stereochemistry. The synthesis of pyrrolidines with controlled stereochemistry, often through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, is a field of active research, allowing for the selective production of specific stereoisomers. rsc.org

Table 1: Possible Stereoisomers of 5-(3-Methoxyphenyl)pyrrolidin-3-ol

| Stereoisomer | Relative Stereochemistry |

|---|---|

| (3R,5R) | trans |

| (3S,5S) | trans |

| (3R,5S) | cis |

| (3S,5R) | cis |

Conformational Landscape and Energetics of 5-(3-Methoxyphenyl)pyrrolidin-3-ol via Experimental and Computational Probes

The five-membered pyrrolidine (B122466) ring is not planar and typically adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (or twist) and the half-chair. For substituted pyrrolidines, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to different conformers with varying energies.

The conformational landscape of 5-(3-Methoxyphenyl)pyrrolidin-3-ol is influenced by a balance of steric and electronic effects. The bulky 3-methoxyphenyl (B12655295) group at the C5 position and the hydroxyl group at the C3 position will have preferred orientations to minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring can also play a significant role in stabilizing certain conformations.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for exploring the potential energy surface of a molecule. These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. Experimental techniques like variable-temperature NMR (VT-NMR) can be used to study the dynamic conformational equilibria in solution.

Table 2: Hypothetical Relative Energies of Conformers for a cis-5-Aryl-pyrrolidin-3-ol

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope 1 | Aryl (pseudo-equatorial), OH (pseudo-equatorial) | 0.00 |

| Envelope 2 | Aryl (pseudo-axial), OH (pseudo-axial) | 2.5 |

| Half-Chair 1 | Aryl (equatorial), OH (equatorial) | 0.8 |

| Half-Chair 2 | Aryl (axial), OH (axial) | 3.2 |

Spectroscopic Analysis for Stereochemical Assignment of 5-(3-Methoxyphenyl)pyrrolidin-3-ol (e.g., Advanced NMR techniques, Vibrational Circular Dichroism)

Advanced spectroscopic techniques are indispensable for the stereochemical and conformational analysis of molecules like 5-(3-Methoxyphenyl)pyrrolidin-3-ol.

Advanced NMR Techniques:

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments measure through-space interactions between protons. The presence of an NOE between the protons at C3 and C5 can indicate a cis relationship.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This information is crucial for determining the relative stereochemistry and the puckering of the pyrrolidine ring.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers and conformers, the absolute stereochemistry can be confidently assigned.

Crystal Structure Analysis and Intermolecular Interactions of 5-(3-Methoxyphenyl)pyrrolidin-3-ol and its Derivatives

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov A successful crystal structure analysis of 5-(3-Methoxyphenyl)pyrrolidin-3-ol or one of its derivatives would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity, conformation, and both relative and absolute stereochemistry.

The crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the macroscopic properties of the solid. For instance, the hydroxyl group and the nitrogen atom of the pyrrolidine ring are likely to participate in hydrogen bonding networks, either with other molecules of the same compound or with solvent molecules if present in the crystal lattice. The methoxyphenyl group can engage in π-π stacking interactions with neighboring aromatic rings. An example of a related structure is 5-hydroxy-3-(2-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, for which an X-ray structure has been determined. researchgate.net

Table 3: Illustrative Crystallographic Data for a Hypothetical Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| Hydrogen Bond (O-H···N) (Å) | 2.85 |

Chemical Reactivity and Functionalization of 5 3 Methoxyphenyl Pyrrolidin 3 Ol

Regioselective Derivatization of the Hydroxyl Moiety in 5-(3-Methoxyphenyl)pyrrolidin-3-ol

The secondary hydroxyl group at the C3 position of the pyrrolidine (B122466) ring is a key site for functionalization. Its reactivity is characteristic of a typical secondary alcohol, allowing for a range of derivatization reactions such as esterification, etherification, and silylation. The regioselectivity of these reactions is generally high, provided the more nucleophilic pyrrolidine nitrogen is suitably protected.

Standard acylation conditions, employing acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, can convert the hydroxyl group into the corresponding esters. Similarly, etherification can be achieved via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base such as sodium hydride, followed by reaction with an alkyl halide. For temporary protection of the hydroxyl group during subsequent synthetic steps, it can be converted into a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.

A particularly powerful method for the functionalization of the C3 hydroxyl group is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and azides, with complete inversion of stereochemistry at the C3 position. wikipedia.orgnih.gov The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a suitable pronucleophile (e.g., a carboxylic acid or hydrazoic acid). organic-synthesis.com

Table 1: Representative Derivatization Reactions of the Hydroxyl Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetyl chloride, Triethylamine, CH₂Cl₂ | 5-(3-Methoxyphenyl)pyrrolidin-3-yl acetate |

| Etherification | 1. NaH, THF; 2. Methyl iodide | 3-Methoxy-5-(3-methoxyphenyl)pyrrolidine |

| Silylation | TBDMSCl, Imidazole, DMF | 3-(tert-Butyldimethylsilyloxy)-5-(3-methoxyphenyl)pyrrolidine |

| Mitsunobu Esterification | Benzoic acid, PPh₃, DEAD, THF | 5-(3-Methoxyphenyl)pyrrolidin-3-yl benzoate (B1203000) (with inversion) |

| Mitsunobu Azidation | Diphenylphosphoryl azide (B81097) (DPPA), PPh₃, DIAD, THF | 3-Azido-5-(3-methoxyphenyl)pyrrolidine (with inversion) |

Functionalization Strategies for the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a versatile handle for introducing a wide range of substituents. Its nucleophilic character allows for straightforward N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation can be readily accomplished by treating the parent compound with alkyl halides in the presence of a base to neutralize the generated hydrohalic acid. acsgcipr.org To avoid potential over-alkylation, reductive amination with an appropriate aldehyde or ketone provides a more controlled alternative. N-Acylation to form the corresponding amide is typically a high-yielding reaction achieved with acyl chlorides or anhydrides, often under Schotten-Baumann conditions.

For the formation of N-aryl bonds, modern cross-coupling methodologies are employed. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, allows for the coupling of the pyrrolidine nitrogen with aryl halides or triflates. organic-chemistry.org Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can be used, particularly with electron-deficient aryl halides. wikipedia.orgnih.gov

Given the reactivity of the secondary amine, it is often necessary to protect it during the modification of other parts of the molecule. Standard protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are readily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (CbzCl), respectively.

Table 2: Key Functionalization Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, Acetonitrile | 1-Benzyl-5-(3-methoxyphenyl)pyrrolidin-3-ol |

| N-Acylation | Benzoyl chloride, aq. NaOH, CH₂Cl₂ | (5-(3-Methoxyphenyl)pyrrolidin-3-ol-1-yl)(phenyl)methanone |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 1-(Phenyl)-5-(3-methoxyphenyl)pyrrolidin-3-ol |

| N-Arylation (Ullmann) | Iodobenzene, CuI, K₂CO₃, DMF | 1-(Phenyl)-5-(3-methoxyphenyl)pyrrolidin-3-ol |

| N-Boc Protection | Boc₂O, Triethylamine, CH₂Cl₂ | tert-Butyl 3-hydroxy-5-(3-methoxyphenyl)pyrrolidine-1-carboxylate |

Reactivity and Chemical Transformations of the Methoxyphenyl Substituent

The 3-methoxyphenyl (B12655295) group offers two primary sites for chemical transformation: the aromatic ring itself and the methyl ether linkage.

The methoxy (B1213986) group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. st-andrews.ac.ukorganicchemistrytutor.com In the case of 5-(3-methoxyphenyl)pyrrolidin-3-ol, the positions ortho (C2 and C4) and para (C6) to the methoxy group are activated. This allows for reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce further substituents onto the aromatic ring. The methoxy group can also serve as a directing group in directed ortho-metalation (DoM), where treatment with a strong organolithium base leads to deprotonation at one of the adjacent ortho positions, followed by quenching with an electrophile. wikipedia.orguwindsor.ca

Cleavage of the methyl ether to unveil the corresponding phenol (B47542) is a common transformation. This is typically achieved using strong protic acids like HBr or, more commonly, Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. nih.govnih.govorgsyn.org The reaction with BBr₃ is often preferred due to its high efficiency at low temperatures and tolerance of other functional groups. ufp.ptresearchgate.net

Table 3: Potential Transformations of the Methoxyphenyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | 3-(5-(Pyrrolidin-3-ol))phenol |

| Nitration | HNO₃, H₂SO₄ | 5-(2-Methoxy-4-nitrophenyl)pyrrolidin-3-ol and isomers |

| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-5-methoxyphenyl)pyrrolidin-3-ol and isomers |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 2-(5-(Pyrrolidin-3-ol))-4-methoxybenzoic acid |

Selective Ring Transformations and Skeletal Rearrangements of the Pyrrolidine Core

The pyrrolidine ring itself can undergo several skeletal rearrangements, leading to the formation of different ring systems. These transformations often require specific functional group handles to be installed on the pyrrolidine core first.

Ring expansion reactions can be used to convert the five-membered pyrrolidine into a six-membered piperidine (B6355638) or a seven-membered azepane. researchgate.net One classical method that could be adapted for this purpose is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orglibretexts.org This would involve the conversion of the pyrrolidin-3-ol to a 3-aminomethyl derivative, which upon treatment with nitrous acid could undergo a one-carbon ring expansion. numberanalytics.comslideshare.net More contemporary methods for ring expansion have also been developed, some of which proceed via intramolecular cyclization and rearrangement cascades. nih.govacs.org For instance, an Ullmann-type annulation/rearrangement cascade has been reported for the transformation of 5-arylpyrrolidines into 1H-benzo[b]azepines, a reaction highly relevant to the structure of 5-(3-Methoxyphenyl)pyrrolidin-3-ol. nih.govacs.org

While less common, ring contraction of the pyrrolidine skeleton is also possible under specific conditions. Furthermore, ring-opening reactions can provide access to functionalized acyclic compounds. For example, the reaction of N-alkyl pyrrolidines with chloroformates has been shown to yield 4-chlorobutyl carbamates, effectively cleaving the C-N bond of the ring. acs.orgresearchgate.netnih.gov

Table 4: Potential Skeletal Rearrangements of the Pyrrolidine Core

| Transformation Type | Conceptual Approach | Potential Product Class |

|---|---|---|

| Ring Expansion (Tiffeneau-Demjanov) | Conversion to a 3-aminomethyl derivative, followed by treatment with nitrous acid. | Piperidinone derivative |

| Ring Expansion (Ullmann Cascade) | Introduction of an ortho-halo substituent on the aryl ring and an EWG on the pyrrolidine, followed by Cu(I)-mediated rearrangement. nih.govacs.org | Benzo[b]azepine derivative |

| Ring Opening | Reaction of an N-alkylated derivative with a chloroformate. acs.org | 4-Chlorobutyl carbamate (B1207046) derivative |

| Ring Contraction | Conversion to a suitable precursor for photochemically or thermally induced rearrangement. | Cyclobutane derivative |

Theoretical and Computational Chemistry of 5 3 Methoxyphenyl Pyrrolidin 3 Ol

Quantum Chemical Investigations of Electronic Structure, Charge Distribution, and Reactivity Descriptors for 5-(3-Methoxyphenyl)pyrrolidin-3-ol

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. A DFT study of 5-(3-Methoxyphenyl)pyrrolidin-3-ol would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The investigation would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic information can be extracted. The distribution of electrons across the molecule is visualized through the Molecular Electrostatic Potential (MEP) map. For 5-(3-Methoxyphenyl)pyrrolidin-3-ol, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the pyrrolidine (B122466) ring, indicating their propensity to act as hydrogen bond acceptors or nucleophilic centers. Conversely, positive potential (electron-poor) would be expected around the hydrogen atoms of the hydroxyl and amine groups, highlighting their role as hydrogen bond donors or electrophilic sites.

Natural Bond Orbital (NBO) analysis is another crucial technique that provides a detailed picture of charge distribution by calculating the charges on individual atoms. This analysis would quantify the electron density on each atom, confirming the qualitative picture from the MEP map.

Furthermore, Frontier Molecular Orbital (FMO) theory is used to understand the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO, located on the electron-rich parts of the molecule (likely the methoxyphenyl ring and the heteroatoms), represents the ability to donate electrons. The LUMO, situated on the electron-deficient areas, indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

Illustrative Data Table: Calculated Electronic Properties of 5-(3-Methoxyphenyl)pyrrolidin-3-ol

| Parameter | Expected Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest-energy empty orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.5 D | A significant dipole moment suggests that the molecule is polar. |

| Electronegativity (χ) | ~ 3.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 3.0 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | ~ 2.0 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and represent typical ranges that would be expected from a DFT calculation. Actual values would depend on the specific level of theory and solvent model used.

Molecular Dynamics Simulations of 5-(3-Methoxyphenyl)pyrrolidin-3-ol in Various Solvation Environments and Interacting Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. bldpharm.com An MD simulation of 5-(3-Methoxyphenyl)pyrrolidin-3-ol would provide insights into its conformational flexibility, solvation properties, and interactions with other molecules.

A typical MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar solvent like chloroform, to mimic experimental conditions. The system's trajectory would then be calculated by solving Newton's equations of motion for all atoms over a period of nanoseconds.

Analysis of the MD trajectory would reveal the conformational landscape of the molecule. For 5-(3-Methoxyphenyl)pyrrolidin-3-ol, this would involve monitoring the dihedral angles within the pyrrolidine ring and the rotation of the methoxyphenyl group. This analysis would identify the most stable conformers and the energy barriers between them.

The solvation of the molecule can be studied by calculating the radial distribution functions (RDFs) between the solute and solvent atoms. The RDFs would show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDFs for water molecules around the hydroxyl and amine groups would reveal the extent and geometry of hydrogen bonding.

MD simulations are also invaluable for studying the interaction of 5-(3-Methoxyphenyl)pyrrolidin-3-ol with biological macromolecules, such as proteins or nucleic acids. By simulating the complex, one can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This information is crucial for understanding the molecule's potential biological activity.

Illustrative Data Table: Key Parameters from a Hypothetical MD Simulation of 5-(3-Methoxyphenyl)pyrrolidin-3-ol in Water

| Parameter | Hypothetical Result | Significance |

| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to sample the relevant conformational space. |

| Number of Water Molecules | ~5000 | The size of the solvent box, ensuring that the solute is adequately solvated. |

| Average Number of H-bonds (solute-water) | 4-6 | Indicates the extent of hydrogen bonding between the molecule and the surrounding water. |

| Root Mean Square Deviation (RMSD) | ~ 1.5 Å | A measure of the structural stability of the molecule over the course of the simulation. |

| Dominant Conformer Population | Conformer A: 60%, Conformer B: 30% | Identifies the most prevalent shapes the molecule adopts in solution. |

Note: This table presents hypothetical data that would be obtained from an MD simulation. The actual results would depend on the force field, simulation parameters, and the system being studied.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR) and Conformational Equilibria for 5-(3-Methoxyphenyl)pyrrolidin-3-ol through Computational Methods

Computational methods can accurately predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to identify the molecule.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. chemicalbook.com Using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory, one can calculate the isotropic shielding constants for each nucleus. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in the assignment of experimental spectra and in distinguishing between different isomers or conformers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the excitation energies and oscillator strengths of the electronic transitions. For 5-(3-Methoxyphenyl)pyrrolidin-3-ol, TD-DFT calculations would likely predict π-π* transitions associated with the methoxyphenyl ring in the UV region. The position of the absorption maximum (λ_max) would be sensitive to the solvent environment.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify the characteristic vibrational modes of the molecule. For 5-(3-Methoxyphenyl)pyrrolidin-3-ol, the calculated IR spectrum would show characteristic peaks for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and C-O stretching of the ether and alcohol groups.

Conformational Equilibria: By calculating the relative energies of different conformers using high-level quantum chemical methods, it is possible to predict the equilibrium populations of these conformers at a given temperature using the Boltzmann distribution. This information is crucial for understanding the dynamic nature of the molecule and for accurately predicting its average properties, such as NMR chemical shifts.

Illustrative Data Table: Predicted Spectroscopic Data for 5-(3-Methoxyphenyl)pyrrolidin-3-ol

| Spectroscopy | Parameter | Predicted Value | Expected Experimental Correlation |

| ¹H NMR | Chemical Shift (aromatic H) | 6.8 - 7.3 ppm | Signals corresponding to the protons on the methoxyphenyl ring. |

| ¹³C NMR | Chemical Shift (C-O of methoxy) | ~55 ppm | A characteristic signal for the methoxy group carbon. |

| UV-Vis | λ_max | ~275 nm | Absorption maximum corresponding to a π-π* transition in the aromatic ring. |

| IR | O-H Stretch | ~3400 cm⁻¹ | A broad peak characteristic of a hydroxyl group involved in hydrogen bonding. |

| IR | C-O-C Stretch (ether) | ~1250 cm⁻¹ | A strong band indicating the presence of the methoxy group. |

Note: These are illustrative spectroscopic data points. Actual experimental and calculated values can vary.

Mechanistic Insights into Synthetic Pathways and Derivatization Reactions of 5-(3-Methoxyphenyl)pyrrolidin-3-ol via Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis and derivatization of 5-(3-Methoxyphenyl)pyrrolidin-3-ol, computational methods could be employed to study the reaction pathways, identify transition states, and calculate activation energies.

Similarly, if one were to perform a derivatization reaction on 5-(3-Methoxyphenyl)pyrrolidin-3-ol, for example, by acylating the hydroxyl or amine group, computational modeling could predict the most likely site of reaction. By comparing the activation energies for acylation at the different nucleophilic sites, one could determine the regioselectivity of the reaction.

Furthermore, computational studies can provide detailed information about the geometry and electronic structure of the transition states, which can help in understanding the factors that control the stereoselectivity of a reaction. This is particularly relevant for a chiral molecule like 5-(3-Methoxyphenyl)pyrrolidin-3-ol.

While specific computational studies on the synthesis and derivatization of this exact molecule are not publicly documented, the principles of applying computational modeling to understand reaction mechanisms are well-established and would be directly applicable.

Role of 5 3 Methoxyphenyl Pyrrolidin 3 Ol in Advanced Organic Synthesis

5-(3-Methoxyphenyl)pyrrolidin-3-ol as a Chiral Building Block for the Construction of Complex Organic Molecules

The primary value of 5-(3-Methoxyphenyl)pyrrolidin-3-ol as a chiral building block lies in its pre-defined stereochemistry. In stereoselective synthesis, the goal is to produce a single, desired stereoisomer of a target molecule, which is crucial in pharmacology where different enantiomers can have vastly different biological effects. The pyrrolidin-3-ol scaffold is a key intermediate in the synthesis of various biologically active molecules, including fluoroquinolone antibiotics. ucsb.eduresearchgate.netfigshare.com The synthesis of complex molecules from such precursors often relies on transformations that are guided by the existing stereocenters.

For instance, the synthesis of a key intermediate for the fluoroquinolone antibiotic PF-00951966 involves the stereoselective creation of a β-hydroxy amide, which is a structural motif related to the pyrrolidin-3-ol core. ucsb.eduresearchgate.net In such syntheses, the hydroxyl group of a chiral precursor like 5-(3-Methoxyphenyl)pyrrolidin-3-ol can direct the approach of reagents in subsequent reaction steps, ensuring the formation of new stereocenters with a specific and predictable orientation. This process, known as substrate-controlled synthesis, is a cornerstone of modern organic chemistry.

The functional groups on the 5-(3-Methoxyphenyl)pyrrolidin-3-ol scaffold offer multiple points for chemical modification. The secondary amine can be acylated or alkylated, the hydroxyl group can be transformed into an ether, ester, or other functional group, and the methoxyphenyl ring can undergo electrophilic aromatic substitution. These modifications allow the chiral pyrrolidine (B122466) core to be incorporated into a wide array of larger, more complex molecular frameworks. The stereoselective synthesis of Anisomycin, for example, has been achieved through the cyclization of acyclic precursors to form a substituted pyrrolidine ring, highlighting the importance of the pyrrolidine skeleton in natural product synthesis. mdpi.com

| Precursor Type | Key Transformation | Application / Resulting Structure | Reference |

| Pyrrolidine-based β-hydroxy amide | Catalytic Asymmetric Hydrogenation | Synthesis of antibiotic intermediates (e.g., for PF-00951966) with high stereoselectivity (de 98%, ee >99%). | ucsb.eduresearchgate.net |

| Acyclic amino alcohol | Intramolecular Cyclization | Enantioselective synthesis of Boc-protected pyrrolidines, key precursors for natural products like Anisomycin. | mdpi.com |

| Oxazine derivative | Ozonolysis and Intramolecular Cyclization | Stereoselective formation of a pyrrolidine derivative from a different heterocyclic precursor. | mdpi.com |

Applications of 5-(3-Methoxyphenyl)pyrrolidin-3-ol Derivatives in Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. The effectiveness of this process hinges on the design of the chiral ligand, which coordinates to a metal center and creates a chiral environment that biases the reaction pathway towards one enantiomer.

Derivatives of 5-(3-Methoxyphenyl)pyrrolidin-3-ol are excellent candidates for chiral ligands. The pyrrolidine ring provides a rigid scaffold that helps to define the spatial arrangement of coordinating atoms. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group (or a group derived from it) can act as a bidentate ligand, binding to a metal center to form a stable chelate ring. This structure is central to many successful catalysts. For example, chiral ligands based on spirocyclic pyrrolidine oxazoline (B21484) skeletons have been used with copper to catalyze the aerobic coupling of 2-naphthols with high enantioselectivity. mdpi.com

The synthesis of such ligands involves modifying the functional groups of the parent pyrrolidinol. The hydroxyl group can be converted to a phosphine, an amine, or an ether, while the pyrrolidine nitrogen is often incorporated into a larger heterocyclic system or protected. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov The development of bifunctional 4-pyrrolidinopyridines, which feature a complex pyrrolidine-derived sidearm, has led to powerful catalysts for asymmetric cycloaddition reactions. bohrium.com

| Ligand Class / Catalyst System | Reaction Type | Key Feature | Reference |

| Spirocyclic Pyrrolidine Oxazoline / Copper | Asymmetric Aerobic Coupling | In-situ formation of an efficient catalytic species for coupling 2-naphthols, yielding BINOL derivatives. | mdpi.com |

| Chiral Aminopyridine-like Ligands / Iron | Asymmetric cis-Dihydroxylation | Use of a bisquinolyldiamine ligand derived from a chiral backbone. | mdpi.com |

| Bifunctional 4-Pyrrolidinopyridines | Asymmetric (3 + 2) Cycloaddition | Catalyst design incorporates a 4-hydroxy-2-(hydroxydiphenylmethyl)pyrrolidine group to control stereoselectivity via H-bonding. | bohrium.com |

| Terpene-derived Schiff Bases / Vanadium | Asymmetric Sulfide Oxidation | Chiral Schiff bases prepared from natural products like myrtenal (B1677600) serve as ligands for the oxidation of sulfides to chiral sulfoxides. | researchgate.net |

Development of Novel Heterocyclic Scaffolds and Chemical Libraries Utilizing 5-(3-Methoxyphenyl)pyrrolidin-3-ol as a Precursor

In medicinal chemistry, the exploration of novel chemical space is essential for the discovery of new drugs. jmchemsci.com Starting from a common precursor like 5-(3-Methoxyphenyl)pyrrolidin-3-ol, chemists can generate libraries of diverse heterocyclic compounds. These libraries are then screened for biological activity against various targets. The pyrrolidine ring is a privileged scaffold, meaning it is a structural component found in many approved drugs and biologically active compounds. mdpi.com

The functional handles on 5-(3-Methoxyphenyl)pyrrolidin-3-ol allow for its use in a variety of powerful synthetic reactions to build new heterocyclic rings. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are particularly efficient for library synthesis. nih.gov For example, a pyrrolidine precursor could be a component in an MCR to generate complex quinoline-pyridine hybrids or spirooxindole derivatives. nih.gov

Furthermore, the pyrrolidine ring can be a starting point for domino reactions, where a single synthetic operation triggers a cascade of subsequent bond-forming events. Researchers have used 5-aminooxazoles, assembled via MCRs, to create polysubstituted pyrrolo[3,4-b]pyridines through a domino acylation/intramolecular Diels-Alder/retro-Michael cycloreversion sequence. researchgate.net A concrete example of scaffold development is the synthesis of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, which was identified as a potent anticancer lead. nih.gov This demonstrates how the methoxyphenyl-pyrrolidinyl motif can be incorporated into a new, larger heterocyclic system (a quinolinone) to create molecules with significant biological activity. nih.gov The development of such novel scaffolds is a key strategy in the search for treatments for diseases like drug-resistant malaria and cancer. nih.govmdpi.com

| Synthetic Strategy | Resulting Scaffold/Library | Significance | Reference |

| Multicomponent Reactions (MCRs) | Polysubstituted pyrazolo[3,4-b]pyridines, spirooxindoles | Rapid and efficient generation of complex and diverse molecular structures from simple building blocks. | nih.gov |

| Domino Acylation/IMDA/Retro-Michael | Pyrrolo[3,4-b]pyridines | A powerful cascade reaction sequence to build fused heterocyclic systems from an oxazole (B20620) precursor. | researchgate.net |

| Cyclization and Functionalization | 2-(Hydroxyphenyl)quinolin-4-ones | Creation of novel quinolinone scaffolds with potent anticancer activity by incorporating the pyrrolidinyl moiety. | nih.gov |

| General Heterocyclic Synthesis | Various N-heterocycles (e.g., pyridones, imidazoles) | The pyrrolidine scaffold is a versatile starting point for a wide range of biologically relevant heterocyclic compounds. | mdpi.commdpi.com |

Future Research Trajectories for 5 3 Methoxyphenyl Pyrrolidin 3 Ol

Exploration of Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis) Applicable to 5-(3-Methoxyphenyl)pyrrolidin-3-ol Production.

The synthesis of 5-(3-methoxyphenyl)pyrrolidin-3-ol can be significantly advanced by adopting emerging synthetic technologies such as flow chemistry and photoredox catalysis. These methods offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability.

Flow Chemistry:

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control can lead to increased reaction yields, reduced side-product formation, and improved product purity. For the production of 5-(3-methoxyphenyl)pyrrolidin-3-ol, a multi-step synthesis could be streamlined into a continuous process, minimizing manual handling and potential for error. The enhanced safety profile of flow chemistry is particularly advantageous when dealing with hazardous reagents or exothermic reactions that might be involved in the synthesis of the pyrrolidine (B122466) ring. unimi.it The scalability of flow processes would also facilitate a seamless transition from laboratory-scale synthesis to large-scale production.

| Benefit of Flow Chemistry | Application to 5-(3-Methoxyphenyl)pyrrolidin-3-ol Production |

| Enhanced Safety | Minimizes handling of potentially hazardous reagents and allows for better control of exothermic reactions. |

| Improved Efficiency | Reduces reaction times and increases throughput through continuous processing. |

| Greater Scalability | Facilitates straightforward scaling from laboratory to industrial production. |

| Higher Product Quality | Precise control over reaction parameters leads to fewer impurities and more consistent product quality. |

| Automation | Allows for automated synthesis, reducing the need for manual intervention and improving reproducibility. |

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions. sigmaaldrich.comresearchgate.net This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. sigmaaldrich.com In the context of 5-(3-methoxyphenyl)pyrrolidin-3-ol synthesis, photoredox catalysis could be employed for the construction of the pyrrolidine ring or for the late-stage functionalization of the molecule. researchgate.netnih.gov For instance, C-H functionalization reactions mediated by photoredox catalysis could allow for the direct introduction of substituents onto the pyrrolidine core or the methoxyphenyl group, providing access to a diverse range of analogues that would be challenging to synthesize using traditional methods. consensus.appacs.orgnih.gov The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, which would be beneficial in a multi-step synthesis. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 5-(3-Methoxyphenyl)pyrrolidin-3-ol Synthesis and Characterization.

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. nih.govnih.gov These computational tools can be applied to various stages of the development of 5-(3-methoxyphenyl)pyrrolidin-3-ol, from the initial design of synthetic routes to the prediction of its physicochemical and biological properties.

Synthesis Design and Optimization:

Characterization and Property Prediction:

Machine learning models can be trained on large datasets of chemical compounds to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). creative-biostructure.comoup.comnih.govpurdue.edumdpi.com By inputting the structure of 5-(3-methoxyphenyl)pyrrolidin-3-ol and its potential analogues into these predictive models, researchers can gain valuable insights into their likely behavior in a biological system. creative-biostructure.com This in silico screening can help to prioritize the synthesis of compounds with the most promising drug-like properties, thereby reducing the time and cost associated with experimental testing.

| Application of AI/ML | Impact on 5-(3-Methoxyphenyl)pyrrolidin-3-ol Development |

| Retrosynthesis Planning | Rapidly identifies and evaluates multiple potential synthetic routes. biopharmatrend.com |

| Reaction Optimization | Optimizes reaction conditions in real-time when coupled with automated synthesis platforms. rsc.orgvapourtec.com |

| Property Prediction (ADME-Tox) | Predicts the physicochemical and biological properties of the compound and its analogues. oup.comnih.gov |

| De Novo Design | Generates novel molecular structures with desired properties for further investigation. nih.gov |

Advancements in Stereochemical Control and Novel Derivatization Strategies for Expanding the Chemical Space of 5-(3-Methoxyphenyl)pyrrolidin-3-ol Analogues.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereocenters in 5-(3-methoxyphenyl)pyrrolidin-3-ol is of paramount importance. Furthermore, the exploration of novel derivatization strategies will be crucial for expanding the chemical space of its analogues and for fine-tuning their biological activity.

Stereochemical Control:

The 5-(3-methoxyphenyl)pyrrolidin-3-ol molecule contains two stereocenters, giving rise to four possible stereoisomers. Asymmetric synthesis methods, which utilize chiral catalysts or auxiliaries, can be employed to selectively produce a single desired stereoisomer. mdpi.comwhiterose.ac.ukwhiterose.ac.uk For example, enantioselective methods for the synthesis of substituted pyrrolidines are well-established and could be adapted for the synthesis of 5-(3-methoxyphenyl)pyrrolidin-3-ol. nih.govnih.govnih.gov Biocatalysis, using enzymes to carry out specific chemical transformations, also offers a powerful approach for achieving high levels of stereoselectivity in the synthesis of chiral 3-hydroxypyrrolidines. nih.gov The development of efficient and scalable asymmetric syntheses will be a key focus of future research.

Novel Derivatization Strategies:

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govfrontiersin.org The functional groups present in 5-(3-methoxyphenyl)pyrrolidin-3-ol, namely the secondary amine, the hydroxyl group, and the methoxyphenyl ring, provide multiple handles for chemical modification. Derivatization of the pyrrolidine nitrogen can be used to introduce a variety of substituents, which can modulate the compound's physicochemical properties and its interaction with biological targets. The hydroxyl group can be esterified, etherified, or replaced with other functional groups to probe the structure-activity relationship.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(3-Methoxyphenyl)pyrrolidin-3-ol to maximize yield and purity?

- Methodological Answer : Synthesis of pyrrolidine derivatives typically involves cyclization or functional group transformations. For 5-(3-Methoxyphenyl)pyrrolidin-3-ol, key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .

- Temperature control : Moderate temperatures (50–80°C) balance reaction rate and byproduct formation .

- Reduction/Oxidation : Use sodium borohydride (NaBH₄) for selective reduction of ketones to alcohols, or pyridinium chlorochromate (PCC) for controlled oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structure of 5-(3-Methoxyphenyl)pyrrolidin-3-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the pyrrolidine ring, methoxyphenyl substituent, and hydroxyl group. Key signals include δ ~3.8 ppm (methoxy protons) and δ ~4.2 ppm (pyrrolidine hydroxyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₅NO₂⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group) .

Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?

- Methodological Answer :

- Hydroxyl Group : Acylation (e.g., acetyl chloride) or sulfonation to improve pharmacokinetics .

- Methoxy Group : Demethylation (e.g., BBr₃) to generate a phenolic hydroxyl for hydrogen bonding .

- Pyrrolidine Ring : Substitution at the nitrogen (e.g., alkylation) to modulate receptor affinity .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

- Methodological Answer :

- Stereochemical Analysis : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers. For example, (3R,4R) configurations may enhance binding to serotonin receptors compared to (3S,4S) .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like GPCRs or enzymes. The 3-methoxyphenyl group’s orientation affects hydrophobic interactions .

Q. How can researchers resolve contradictions in reaction outcomes when varying solvent systems?

- Methodological Answer :

- Case Study : In a Pd-catalyzed coupling reaction, DMF may favor arylation but increase side products. Switch to THF/water mixtures to reduce side reactions while maintaining efficiency .

- Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify optimal timepoints for quenching .

Q. What strategies identify the compound’s biological targets and mechanisms of action?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .

- Transcriptomic Profiling : RNA-seq of treated cells reveals pathways affected (e.g., MAPK or apoptosis signaling) .

- In Vivo Studies : Zebrafish models assess bioavailability and toxicity (e.g., LC₅₀ determination) .

Q. Why do oxidation reactions of this compound yield inconsistent carbonyl derivatives?

- Methodological Answer :

- Reagent Selectivity : PCC in dichloromethane selectively oxidizes alcohols to ketones, while KMnO₄ under acidic conditions may over-oxidize the methoxyphenyl group .

- Steric Effects : Bulky substituents near the hydroxyl group hinder oxidation; use milder conditions (e.g., TEMPO/NaClO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.